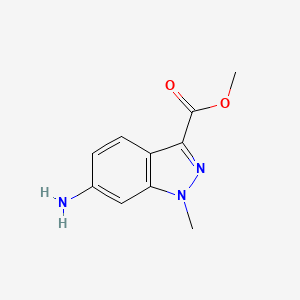

Methyl 6-amino-1-methyl-1H-indazole-3-carboxylate

Vue d'ensemble

Description

Methyl 6-amino-1-methyl-1H-indazole-3-carboxylate is a heterocyclic compound that belongs to the indazole family Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-amino-1-methyl-1H-indazole-3-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 6-nitro-1-methyl-1H-indazole-3-carboxylate with a reducing agent such as tin(II) chloride in the presence of sodium acetate in tetrahydrofuran (THF) to yield the desired amino compound . The methylation of the resulting compound can be achieved using methyl iodide (MeI) to obtain this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 6-amino-1-methyl-1H-indazole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The nitro group in the precursor can be reduced to an amino group.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

Reduction: Tin(II) chloride in the presence of sodium acetate in THF is commonly used.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted indazole derivatives.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Methyl 6-amino-1-methyl-1H-indazole-3-carboxylate is synthesized through various chemical processes involving indazole derivatives. The synthesis typically involves the methylation of indazole-3-carboxylic acid, which can be achieved using methylating agents like iodomethane in the presence of alkali metal alkoxides . This compound has a molecular formula of C10H11N3O2 and a molecular weight of approximately 205.22 g/mol .

Antitumor Activity

Recent studies have highlighted the antitumor potential of indazole derivatives, including this compound. Research indicates that compounds related to this structure exhibit significant inhibitory effects on cancer cell lines. For example, a derivative showed an IC50 value of 5.15 µM against the K562 leukemia cell line, demonstrating selective cytotoxicity towards cancer cells while sparing normal cells . The mechanism of action appears to involve the induction of apoptosis and disruption of cell cycle progression by modulating key proteins such as Bcl-2 and p53 .

CDK Inhibition

Another significant application is the compound's role as a selective inhibitor of cyclin-dependent kinases (CDKs), particularly CDK8 and CDK19. These kinases are implicated in various cancers, including colorectal cancer. The compound demonstrated high affinity for these targets, with IC50 values in the nanomolar range (7.2 ± 1.4 nM for CDK8) and effective inhibition of WNT signaling pathways . This positions this compound as a promising candidate for further development in cancer therapeutics.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. Variations in substituents on the indazole ring can significantly affect biological activity, selectivity, and toxicity profiles . This underscores the importance of systematic modifications to enhance efficacy against specific cancer types while minimizing side effects.

Potential Therapeutic Uses

Given its biological activities, this compound holds potential for several therapeutic applications:

- Cancer Treatment : Its ability to induce apoptosis and inhibit CDKs suggests a role in targeted cancer therapies.

- Neuroprotection : Indazole derivatives have been explored for neuroprotective effects, potentially offering benefits in neurodegenerative diseases.

Data Table: Summary of Biological Activities

| Activity Type | Target/Cell Line | IC50 Value | Mechanism of Action |

|---|---|---|---|

| Antitumor Activity | K562 Cell Line | 5.15 µM | Induction of apoptosis, modulation of Bcl-2 |

| CDK Inhibition | CDK8 | 7.2 nM | Inhibition of WNT signaling |

| CDK Inhibition | CDK19 | 6.0 nM | Inhibition of WNT signaling |

Mécanisme D'action

The mechanism of action of Methyl 6-amino-1-methyl-1H-indazole-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease progression. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate

- 6-Amino-1-methyl-1H-indazole-3-carboxamide

- Methyl 6-amino-1H-indazole-3-carboxylate

Uniqueness

Methyl 6-amino-1-methyl-1H-indazole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl and amino groups contribute to its reactivity and potential therapeutic applications, distinguishing it from other similar compounds .

Activité Biologique

Methyl 6-amino-1-methyl-1H-indazole-3-carboxylate (commonly referred to as Methyl 6-amino indazole) is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the indazole family, characterized by its unique bicyclic structure. The general formula can be represented as follows:

This compound features an amino group at the 6-position and a methyl ester at the 3-position, which are crucial for its biological activity.

The biological activity of Methyl 6-amino indazole primarily revolves around its interaction with various molecular targets, including kinases involved in cell signaling pathways. Notably, it has been shown to inhibit cyclin-dependent kinases (CDKs), which play a pivotal role in cell cycle regulation. For instance, studies indicate that derivatives of indazole can effectively inhibit CDK8 and CDK19, leading to reduced cell proliferation in cancer models .

Key Pathways Affected:

- Cell Cycle Regulation: Inhibition of CDKs leads to cell cycle arrest.

- Apoptosis Induction: The compound has been linked to increased apoptosis in cancer cell lines through modulation of the p53/MDM2 pathway .

- Signal Transduction: It affects pathways such as WNT signaling, crucial for cellular growth and differentiation .

Anticancer Properties

Methyl 6-amino indazole has demonstrated promising anticancer properties across various studies:

- In vitro Studies: The compound showed significant cytotoxicity against several cancer cell lines. For example, it exhibited an IC50 value of 5.15 µM against K562 cells, indicating potent antiproliferative effects .

- Mechanism of Action: The compound induces apoptosis through downregulation of anti-apoptotic proteins like Bcl-2 and upregulation of pro-apoptotic proteins such as Bax. This shift promotes programmed cell death, particularly in leukemia models .

Enzymatic Inhibition

Research highlights that Methyl 6-amino indazole derivatives possess strong inhibitory effects on various enzymes:

These values indicate that Methyl 6-amino indazole derivatives can serve as potent inhibitors for these kinases, making them potential candidates for targeted cancer therapies.

Case Studies

Several studies have explored the efficacy of Methyl 6-amino indazole in preclinical settings:

- Study on K562 Cells:

- Assessment in Colorectal Cancer:

Propriétés

IUPAC Name |

methyl 6-amino-1-methylindazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2/c1-13-8-5-6(11)3-4-7(8)9(12-13)10(14)15-2/h3-5H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUJBIVYMGOJTEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC(=C2)N)C(=N1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.